1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of thieno[2,3-c]pyridazines starts with a reaction of cyano-phenylpyridazine with ethyl chloroacetate, followed by hydrazinolysis and cyclocondensation with different reagents to yield a variety of products . Although the exact synthesis of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
Density functional theory (DFT) methods are commonly used to predict the molecular structure and vibrational spectra of compounds. For example, the molecular structure and vibrational spectra of a related compound, 2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, were analyzed using FT-IR, FT-Raman spectroscopy, and DFT calculations . These methods could be used to analyze the molecular structure of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione.
Chemical Reactions Analysis
The reactivity of related compounds can be inferred from their frontier orbital energy gap, with a smaller gap indicating higher reactivity. For instance, the high reactivity of the triazine derivative studied in paper is indicated by its frontier orbital energy gap. Similar analyses could shed light on the reactivity of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as dipole moment, polarizability, and hyperpolarizability, are important for understanding their behavior in different environments and their potential applications. For example, the calculated properties of the triazole derivative in paper suggest significant nonlinear optical properties, which exceed those of urea. These properties, along with molecular electrostatic potential maps, can provide valuable information about the electronic distribution and potential reactivity of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione.
Biological Activity
The biological activities of related compounds have been evaluated, with some showing promising antibacterial, antifungal, and antioxidant activities . These activities are important for the potential application of these compounds as chemotherapeutic agents. The biological activity of 1-(3-Ethoxypropyl)-5-phenethyl-1,3,5-triazinane-2-thione would need to be evaluated in a similar manner to determine its potential as a therapeutic agent.
Scientific Research Applications
Facile Synthesis Routes
- Simplified Synthesis of Triazinane Derivatives : A study by Zhang, Wang, & Zhang (2012) detailed a simple and efficient method for synthesizing 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones. This process uses aromatic amines, thiourea, and formaldehyde.
Structural and Chemical Properties
Hydrogen-Bonded Chains and Sheets in Triazinane Derivatives : Zhang, Xian, Li, & Zhang (2008) described the formation of hydrogen-bonded chains and sheets in specific triazinane-2-thiones, emphasizing their structural properties (Zhang et al., 2008).
Anomeric Effects and Supramolecular Motifs : Research by Zhang, Zhang, Zhang, & Wang (2009) on a triazinane derivative highlighted its envelope conformation and the influence of anomeric effects on its structure (Zhang et al., 2009).
Applications in Synthesis and Antimicrobial Activity
- Synthesis of Antimicrobial Derivatives : Babu, Srinivasu, Saha, & Reddy (2019) synthesized 6-imino-1-aryl-4-(arylimino)-1,3,5-triazinane-2-thione derivatives and evaluated their antimicrobial activity, showing potential in medical applications (Babu et al., 2019).
Catalytic and Synthetic Methods
- Catalytic Synthesis of Triazinane Derivatives : Khairullina, Geniyatova, Ibragimov, & Dzhemilev (2013, 2015) developed efficient procedures for synthesizing triazinane-2-thiones using catalysts, highlighting the versatility of these compounds in synthetic chemistry (Khairullina et al., 2013), (Khairullina et al., 2015).
Unique Reactions and Molecular Studies
Tautomerization Studies : Shajari & Ghiasi (2018) conducted a theoretical study on the tautomeric transformations of a triazinane-2,4-dione molecule, providing insights into its chemical behavior and stability (Shajari & Ghiasi, 2018).
Reaction Mechanisms and Molecular Docking Studies : Kotte, Gullapelli, Gavaji, Merugu, Maroju, & Patwari (2020) explored the synthesis of triazinane-2-thiones and iminothiazolidinone-4-ones, including anti-inflammatory activity and molecular docking studies, suggesting pharmaceutical applications (Kotte et al., 2020).
Recent Advances in Aminomethylation and Cycloaddition Reactions : A review by Chen, Liang, & Xiao (2020) summarized recent developments in the use of 1,3,5-triazinanes for constructing nitrogen-containing compounds, highlighting their role in various chemical reactions (Chen, Liang, & Xiao, 2020).
properties
IUPAC Name |
1-(3-ethoxypropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-2-20-12-6-10-19-14-18(13-17-16(19)21)11-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNGTDXLSRNBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1CN(CNC1=S)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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